molecular formula C18H19BrO3 B563402 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 CAS No. 1189662-52-9

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5

Cat. No. B563402
CAS RN: 1189662-52-9
M. Wt: 368.282
InChI Key: PRQKSWPBFZCKPM-YZYYPZMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 is a labelled compound useful in organic synthesis . It is a product for proteomics research . The molecular formula is C18H14D5BrO3 .


Molecular Structure Analysis

The molecular structure of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 is characterized by the presence of a bromine atom, a hydroxypropoxy group, and two phenyl groups . The molecular weight is 368.28 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 are not fully detailed in the available resources. The molecular weight is 368.28 .

Scientific Research Applications

Enantioselective Catalysis

One application in scientific research for compounds similar to 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5 is in enantioselective catalysis. For instance, a study by Lund, Bøckmann, and Jacobsen (2016) demonstrated the use of lipase B from Candida antarctica for synthesizing enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a building block for the β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).

Intermediate in Pharmaceutical Synthesis

Compounds like 1-Hydroxy-3-phenyl-2-propanone, closely related to the target compound, are used as intermediates in the synthesis of pharmaceuticals and heterocyclic molecules. A paper by Waters, Snelgrove, and Maligres (2003) notes the significance of hydroxyketones as intermediates in pharmaceutical synthesis (Waters, Snelgrove, & Maligres, 2003).

Synthesis of Chalcones and Interaction with DNA

A 2021 study by Rasool et al. on the synthesis of chalcones, such as 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, revealed their potential in binding with DNA and exhibiting antioxidant properties. This demonstrates the compound's utility in molecular interaction studies and drug discovery (Rasool et al., 2021).

Role in Stereochemistry and Neuroprotective Agents

Another application is in the study of stereochemistry and development of neuroprotective agents. Chenard et al. (1995) synthesized a compound with a structure similar to the target compound, which acted as a potent and selective NMDA antagonist, demonstrating its potential in neuroprotection (Chenard et al., 1995).

properties

IUPAC Name

1-[2-(3-bromo-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2/i12D2,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKSWPBFZCKPM-YZYYPZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5

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